molecular formula C9H12N2O2 B1348835 2-(4-Methoxyphenyl)acetohydrazide CAS No. 57676-49-0

2-(4-Methoxyphenyl)acetohydrazide

Cat. No. B1348835
CAS RN: 57676-49-0
M. Wt: 180.2 g/mol
InChI Key: BCHPFJXZQWWCCZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)acetohydrazide (MPH) is an organic compound that has been used in scientific research since the 1950s. It is a versatile compound with applications in synthetic organic chemistry, biochemistry, and pharmacology. MPH has been used in a variety of laboratory experiments and is a useful tool for scientists to study the structure and function of proteins. MPH has been used in biochemical and physiological studies to investigate the mechanism of enzyme-catalyzed reactions, to study enzyme inhibition, and to explore the effects of drug-like compounds on cellular processes.

Scientific Research Applications

Molecular Structure Analysis

The study by Yu-Feng Li and F. Jian (2008) focused on the molecular structure of a closely related compound, N′-[1-(4-Methoxyphenyl)ethylidene]acetohydrazide, revealing bond lengths and angles within expected ranges and showcasing the molecule's centrosymmetric dimer formation through intermolecular N—H⋯O hydrogen bonding. This suggests potential applications in understanding molecular interactions and designing compounds with specific structural features Li & Jian, 2008.

Nonlinear Optical Properties

K. Naseema et al. (2010) synthesized hydrazones related to 2-(4-Methoxyphenyl)acetohydrazide and investigated their nonlinear optical properties using z-scan techniques. The study revealed significant two-photon absorption, suggesting these compounds' potential in optical device applications like optical limiters and switches Naseema et al., 2010.

Ligand Synthesis for Metal Complexation

Dorian Polo-Cerón and colleagues (2021) synthesized N-acylhydrazones including a variant of this compound, assessing their potential as ligands for Cu2+ complexation. The research highlighted the ligands' complexation potential, supported by spectroscopic techniques and computational simulations, pointing to applications in designing metal complexes for various purposes Polo-Cerón et al., 2021.

Synthesis of Heterocyclic Compounds

Research by O. Bekircan, S. Ülker, and E. Menteşe (2015) utilized a derivative similar to this compound for synthesizing novel heterocyclic compounds, which were then screened for lipase and α-glucosidase inhibition. This highlights the compound's utility in synthesizing bioactive molecules with potential therapeutic applications Bekircan et al., 2015.

Analgesic and Anti-inflammatory Activity

D. Dewangan and colleagues (2015) explored the analgesic and anti-inflammatory activities of oxadiazole derivatives synthesized from this compound. The findings suggest these derivatives' potential as novel therapeutic agents for pain and inflammation management Dewangan et al., 2015.

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)acetohydrazide plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with various enzymes and proteins, including those involved in inflammatory pathways. For instance, it has been shown to inhibit enzymes that mediate inflammation, thereby reducing tissue edema and pain . The compound also exhibits antioxidant activity by scavenging free radicals, which helps in protecting cells from oxidative stress .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting pro-inflammatory enzymes and scavenging free radicals, this compound helps in reducing inflammation and protecting cells from damage. Additionally, it may impact gene expression related to inflammatory and antioxidant responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to and inhibits enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. These interactions at the molecular level help in mitigating inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, and its anti-inflammatory and antioxidant effects have been observed to persist over extended periods. Long-term studies have indicated that this compound maintains its efficacy in reducing inflammation and oxidative stress in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and oxidative stress without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation and oxidative stress. It interacts with enzymes and cofactors that mediate these processes, thereby influencing metabolic flux and metabolite levels. The compound’s ability to modulate these pathways contributes to its anti-inflammatory and antioxidant properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are essential for the compound’s therapeutic effects, as they ensure its availability at the sites of inflammation and oxidative stress .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells influences its ability to interact with enzymes and proteins involved in inflammatory and oxidative stress responses, thereby modulating its therapeutic effects .

properties

IUPAC Name

2-(4-methoxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHPFJXZQWWCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342079
Record name 2-(4-Methoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57676-49-0
Record name 2-(4-Methoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (4.7 cm3) was added dropwise to ethyl (4-methoxyphenyl)acetate (3.73 g) and then methanol (20 cm3) was added to form a homogeneous reaction mixture. This mixture was stirred for 18 hours at ambient temperature during which time a white precipitate formed. The precipitate was isolated by filtration and washed with methanol and water, then air-dried to give (4-methoxyphenyl)acetic acid hydrazide (2g). M+ =180; 1H NMR: δ 3.50(2H,s); 380(3H,s); 3.85(2H,br s); 6.70(1H,br s); 6.90(2H,d); 7.20(2H,d); (solid).
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were used to characterize 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide and what information did they provide?

A1: The researchers utilized several spectroscopic techniques to confirm the structure and properties of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide []. These included:

    Q2: How did the researchers assess the complexation potential of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide with copper ions (Cu2+)?

    A2: Two main methods were employed to investigate the interaction between the synthesized ligands, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, and Cu2+ ions []:

      Q3: Did the research explore the biological activity or potential applications of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide beyond its complexation with copper ions?

      A3: The primary focus of the research paper [] was to synthesize and characterize N-acylhydrazones, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, as potential ligands for Cu2+ ions. The study primarily focused on confirming the structure of the synthesized compounds and their ability to form complexes with copper. It did not delve into the biological activity, applications, or potential downstream effects of these compounds.

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